molecular formula C13H20ClNO B6208700 N-cyclohexyl-4-methoxyaniline hydrochloride CAS No. 100617-39-8

N-cyclohexyl-4-methoxyaniline hydrochloride

Cat. No.: B6208700
CAS No.: 100617-39-8
M. Wt: 241.76 g/mol
InChI Key: HSOORPSOCNAQJZ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-methoxyaniline hydrochloride (CAS 100617-39-8) is an organic chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . It is the hydrochloride salt form of N-Cyclohexyl-4-methoxyaniline (CAS 780-02-9), which is also known as N-cyclohexyl-p-methoxyaniline . The parent compound is characterized as a dark oil at room temperature . This substance features a methoxyaniline group linked to a cyclohexylamine group, making it a nitrogen-containing compound. Nitrogen heterocycles and related structures are of profound importance in pharmaceutical research, as they are found in more than 85% of all biologically active compounds and are a common core in many top-selling drugs . The specific structure of N-cyclohexyl-4-methoxyaniline, which combines an aromatic ring with a cyclohexyl group, provides a unique scaffold that can be utilized in various synthetic pathways. Such amine compounds are frequently employed as key intermediates or building blocks in organic synthesis, particularly in the development of novel molecules with potential biological activity . Researchers may find this chemical valuable in medicinal chemistry projects, including the design and synthesis of new pharmacologically active agents. It is recommended to store this product sealed in a dry environment at cool temperatures, typically between 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

100617-39-8

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

N-cyclohexyl-4-methoxyaniline;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;/h7-11,14H,2-6H2,1H3;1H

InChI Key

HSOORPSOCNAQJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2CCCCC2.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Alkylation and Amination Approaches to N-Cyclohexyl-4-methoxyaniline Hydrochloride

The synthesis of N-cyclohexyl-4-methoxyaniline, the precursor to its hydrochloride salt, is primarily achieved through the formation of a crucial carbon-nitrogen bond between a C6-aniline fragment and a cyclohexyl group. Direct alkylation and amination methods are at the forefront of these synthetic endeavors.

Catalytic Alkylation of 4-Methoxyaniline with Cyclohexanol

The catalytic N-alkylation of amines using alcohols is an environmentally conscious process, as it leverages readily available alcohol feedstocks and generates water as the principal byproduct. rsc.org This transformation is a key route for producing N-substituted aniline (B41778) derivatives.

The "borrowing hydrogen" (BH) methodology, also known as hydrogen autotransfer, represents an efficient and atom-economical strategy for the N-alkylation of amines with alcohols. organic-chemistry.orgnih.gov This process avoids the need for pre-activating the alcohol, instead utilizing a catalyst to temporarily "borrow" hydrogen from the alcohol, which is later returned in the reduction step.

The general mechanism involves the catalyst oxidizing the alcohol (e.g., cyclohexanol) to a carbonyl intermediate (cyclohexanone). This intermediate then reacts with the amine (4-methoxyaniline) to form a Schiff base or imine. In the final step, the catalyst, which has been holding the hydrogen, reduces the imine to the desired secondary amine product, N-cyclohexyl-4-methoxyaniline. researchgate.net

Ruthenium complexes have proven to be particularly effective catalysts for this transformation. Catalyst systems often involve a ruthenium precursor like [Ru(p-cymene)Cl₂]₂ paired with bidentate phosphine (B1218219) ligands such as dppf or DPEphos. organic-chemistry.org These catalysts can facilitate the conversion of primary amines into secondary amines with high efficiency. organic-chemistry.org Recent advancements include mechanochemical strategies that employ a ruthenium-based catalyst in solvent-free conditions, achieving high conversions of primary amines like p-anisidine (B42471) (4-methoxyaniline) with alcohols. unica.it This approach addresses challenges associated with solution-based syntheses, such as the use of toxic reagents and the need for high temperatures. unica.it

Table 1: Ruthenium-Catalyzed Borrowing Hydrogen N-Alkylation

Catalyst System Amine Alcohol Conditions Key Features
[Ru(p-cymene)Cl₂]₂ / dppf or DPEphos Primary Amines Primary/Secondary Alcohols 0.5 mol % catalyst Efficient conversion to secondary amines; water is the only byproduct. organic-chemistry.org

An alternative and efficient route involves the direct palladium-catalyzed reductive coupling of nitroarenes with phenols to yield N-cyclohexylaniline derivatives. organic-chemistry.org This method is notable for its use of renewable phenols and adherence to green chemistry principles. organic-chemistry.org In this approach, a nitroarene, such as 4-methoxynitrobenzene, is coupled with a phenol (B47542). The reaction proceeds through the in-situ reduction of the nitroarene to the corresponding aniline. organic-chemistry.org

One established protocol uses 10 mol% Pd/C as the catalyst with sodium formate (B1220265) as a safe and inexpensive hydrogen donor. organic-chemistry.org The reaction is typically conducted in toluene (B28343) with trifluoroacetic acid (TFA) as a crucial additive. organic-chemistry.org This method demonstrates good tolerance for various functional groups, including methoxy (B1213986) substituents. organic-chemistry.org The proposed mechanism suggests that the nitroarene is first reduced to an aniline, which then reacts with cyclohexanone (B45756) (formed from phenol reduction) to create an imine intermediate that is subsequently reduced to the final N-cyclohexylaniline product. organic-chemistry.org

A related palladium-catalyzed method directly couples phenols with anilines using sodium formate as the hydrogen donor, efficiently converting phenolic compounds and anilines into cyclohexylamines. nih.govrsc.org

Table 2: Palladium-Catalyzed Reductive Coupling

Catalyst Substrates Hydrogen Donor Solvent/Additive Yield

While ruthenium and palladium are prominent, other transition metals also catalyze N-alkylation reactions. For instance, a heterogeneous catalyst comprising a mono 2,2'-bipyridine-cobalt complex supported on a Zr metal-organic framework (UiO-67) has shown high efficacy for the N-alkylation of aniline with benzyl (B1604629) alcohol. rsc.org This highlights the potential for cobalt-based catalysts in similar transformations. The development of cost-effective heterogeneous catalysts from base metals is a highly desirable goal for industrial applications. rsc.org Additionally, iron-catalyzed multicomponent annulation reactions and copper-catalyzed oxidative functionalization demonstrate the broader utility of transition metals in constructing nitrogen-containing heterocycles from simple starting materials. mdpi.com

Metal-Free and Green Chemistry Syntheses

In line with the principles of green chemistry, efforts have been made to develop synthetic routes that are solvent-free, reduce waste, and avoid the use of heavy metals. wjpmr.comscribd.com Metal-free methodologies for the synthesis of N-heterocycles are gaining significant attention to prevent metal catalyst residues in the final products. frontiersin.org

One approach involves the use of deep eutectic solvents (DES), which are efficient, green, and can facilitate N-alkylation/acylation reactions with improved yields and selectivity, preventing common side reactions like N,N-dialkylation. researchgate.net The ease of recovery and reusability of DES makes such processes environmentally friendly. researchgate.net

Furthermore, intramolecular electrochemical C-H aminations have emerged as a powerful tool for creating N-heterocycles under metal-free conditions. frontiersin.org These methods use electricity as a clean redox agent to activate substrates and drive the desired transformations. frontiersin.org Organocatalysis also presents a sustainable alternative, with various small organic molecules capable of catalyzing the synthesis of quinoxalines and other N-heterocycles from simple precursors. rsc.org The development of these transition-metal-free catalytic systems provides an important alternative from the perspective of green and sustainable chemistry. rsc.orgrsc.org

Multicomponent Reactions and Cascade Processes for Analogues

Multicomponent reactions (MCRs) are powerful one-pot processes where at least three reactants combine to form a complex product, offering high atom economy, efficiency, and molecular diversity. nih.gov These reactions are particularly useful for rapidly generating chemical libraries of analogues.

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi four-component reaction (U-4CR), are highly versatile. The Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. beilstein-journals.orgnih.gov Innovations allow for the in-situ reduction of nitrobenzene (B124822) derivatives to anilines, which can then participate in the reaction, expanding the scope of accessible starting materials. beilstein-journals.org

Non-isocyanide-based MCRs, like the Hantzsch and Biginelli reactions, are also valuable for synthesizing heterocyclic analogues such as dihydropyridines and dihydropyrimidinones. nih.gov

Cascade reactions, where multiple bond-forming events occur sequentially in a single pot, are also employed. For example, a tandem amination/Pictet-Spengler reaction, enabled by a base-free ruthenium catalyst, can be used to assemble complex alkaloid structures. digitellinc.com Such processes are green, atom-economical, and cost-effective for producing structurally diverse analogues. digitellinc.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
4-Methoxyaniline (p-anisidine)
Cyclohexanol
Cyclohexanone
4-Methoxynitrobenzene
Phenol
Sodium formate
Trifluoroacetic acid (TFA)
Toluene
Benzyl alcohol
Aniline
Isocyanide
Carboxylic acid
Aldehyde
Ketone
[Ru(p-cymene)Cl₂]₂ (dichloro(p-cymene)ruthenium(II) dimer)
dppf (1,1'-Bis(diphenylphosphino)ferrocene)
DPEphos (Bis(2-diphenylphosphinophenyl)ether)
KOtBu (Potassium tert-butoxide)
Pd/C (Palladium on carbon)
Cobalt
Zirconium
Iron

Derivatization and Functionalization Strategies of N-Cyclohexyl-4-methoxyaniline

The inherent structure of N-cyclohexyl-4-methoxyaniline, possessing a secondary amine and an electron-rich aromatic ring, offers multiple avenues for derivatization and functionalization. These modifications are crucial for tuning the molecule's properties for various applications in chemical synthesis.

Post-Synthetic Modification of the N-Cyclohexyl-4-methoxyaniline Backbone

Post-synthetic modification (PSM) refers to the chemical alteration of a molecule after its initial synthesis. While the term is broadly applied in materials science, particularly with metal-organic frameworks (MOFs), its principles can be adapted to the targeted modification of the N-cyclohexyl-4-methoxyaniline backbone. nih.govresearchgate.net For this specific molecule, PSM would primarily involve reactions targeting the secondary amine or the aromatic ring.

One common strategy for modifying secondary amines is N-alkylation or N-arylation to introduce further substituents on the nitrogen atom. This can be achieved through various methods, including reaction with alkyl or aryl halides. Another approach involves acylation to form amides, which can alter the electronic properties and reactivity of the nitrogen.

Modification of the aromatic ring can be accomplished through electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group, while the N-cyclohexylamino group is also activating and ortho-, para-directing. This directing effect can be exploited to introduce a variety of functional groups at specific positions on the benzene (B151609) ring.

Introduction of Additional Functionalities for Advanced Synthesis

Building upon the principles of post-synthetic modification, the introduction of specific functional groups can equip N-cyclohexyl-4-methoxyaniline for more advanced synthetic applications. These functionalities can serve as handles for further chemical transformations, enabling the construction of more complex molecular architectures.

Key functional groups that can be introduced include:

Halogens (Br, Cl, I): Halogenation of the aromatic ring, directed by the existing substituents, provides a versatile entry point for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nitro groups (-NO2): Nitration of the aromatic ring, followed by reduction to an amino group, offers a pathway to introduce an additional primary amine. This new amino group can then be further functionalized.

Carbonyl groups (aldehydes, ketones, carboxylic acids): Friedel-Crafts acylation can introduce a ketone, which can then be a site for a wide range of carbonyl chemistry.

Hydroxymethyl groups (-CH2OH): Formylation followed by reduction can introduce a hydroxymethyl group, which can be used in ether or ester formation.

The strategic introduction of these functionalities transforms the relatively simple N-cyclohexyl-4-methoxyaniline backbone into a versatile building block for more complex syntheses.

Comparative Analysis of Synthetic Efficiency and Selectivity for the Compound

The efficiency and selectivity of the synthesis of N-cyclohexyl-4-methoxyaniline are critical factors for its practical application. The primary synthetic route is the reductive amination of p-anisidine with cyclohexanone.

Yield Optimization and Reaction Condition Modulation

The yield of N-cyclohexyl-4-methoxyaniline via reductive amination is highly dependent on the choice of reducing agent, catalyst, solvent, temperature, and pressure.

Table 1: Influence of Reaction Parameters on the Reductive Amination Yield

ParameterVariationEffect on Yield
Reducing Agent NaBH(OAc)₃, NaBH₃CN, H₂/CatalystSodium triacetoxyborohydride (B8407120) often provides high yields under mild conditions. Catalytic hydrogenation can also be very efficient but may require higher pressures and temperatures.
Catalyst Pd/C, PtO₂, Raney NiThe choice of catalyst in catalytic hydrogenation affects reaction rates and can influence selectivity, minimizing side reactions. mdpi.comresearchgate.net
Solvent Dichloromethane (B109758), 1,2-Dichloroethane, MethanolThe solvent can affect the solubility of reactants and the stability of the imine intermediate. Aprotic solvents are often preferred for borohydride-based reductions.
Temperature Room Temperature to RefluxHigher temperatures can increase the reaction rate but may also lead to side products. Optimization is key.
pH Acidic, Neutral, BasicAn acidic catalyst is often used to facilitate imine formation, but the overall pH needs to be controlled to avoid side reactions.

By carefully modulating these conditions, the yield of N-cyclohexyl-4-methoxyaniline can be maximized. For instance, using sodium triacetoxyborohydride in dichloromethane at room temperature is a commonly employed method that offers good to excellent yields.

Regioselectivity and Stereoselectivity in N-Cyclohexyl-4-methoxyaniline Synthesis

Regioselectivity in the context of the primary synthesis of N-cyclohexyl-4-methoxyaniline is straightforward, as the reaction occurs specifically between the amino group of p-anisidine and the carbonyl group of cyclohexanone.

However, when considering subsequent functionalization of the N-cyclohexyl-4-methoxyaniline backbone, regioselectivity becomes a critical consideration. In electrophilic aromatic substitution reactions, the methoxy group (-OCH₃) and the N-cyclohexylamino group (-NH-cyclohexyl) are both ortho-, para-directing and activating. The interplay between these two groups will determine the position of the incoming electrophile. Generally, the stronger activating group will dominate the directing effect. The N-cyclohexylamino group is a stronger activator than the methoxy group, thus substitution is expected to occur predominantly at the positions ortho to the amino group (positions 2 and 6). Steric hindrance from the bulky cyclohexyl group might favor substitution at the less hindered para-position relative to the amino group, which is already occupied by the methoxy group.

Stereoselectivity is not a factor in the initial synthesis of N-cyclohexyl-4-methoxyaniline itself, as no new chiral centers are formed. However, if the cyclohexyl ring or the aniline backbone were to be substituted with chiral moieties in subsequent derivatization steps, then the stereochemical outcome of those reactions would need to be considered. For the synthesis of the parent compound, this aspect is not applicable.

Mechanistic Investigations of N Cyclohexyl 4 Methoxyaniline Hydrochloride Formation

Elucidation of Carbon-Nitrogen Bond Formation Mechanisms

The construction of the C-N bond in N-cyclohexyl-4-methoxyaniline is primarily achieved through two major synthetic strategies: reductive amination and palladium-catalyzed Buchwald-Hartwig amination.

Reductive Amination

Reductive amination is a widely utilized method for forming C-N bonds and represents a direct route to N-cyclohexyl-4-methoxyaniline from p-anisidine (B42471) and cyclohexanone (B45756). pearson.combu.edu The reaction proceeds in a one-pot fashion, involving two key sequential steps:

Imine Formation: The reaction initiates with the nucleophilic attack of the amino group of p-anisidine on the carbonyl carbon of cyclohexanone. This addition forms an unstable hemiaminal intermediate. nih.gov Subsequent dehydration of the hemiaminal, often catalyzed by a trace amount of acid, yields a more stable imine intermediate, N-(4-methoxyphenyl)cyclohexan-1-imine.

Reduction: The C=N double bond of the imine is then reduced to a single C-N bond. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation with H₂ gas over a metal catalyst like palladium on carbon (Pd/C). pearson.commdpi.com

Buchwald-Hartwig Amination

An alternative, powerful method for forming the aryl C-N bond is the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction would involve reacting an aryl halide or sulfonate (e.g., 4-bromoanisole or 4-chloroanisole) with cyclohexylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgrug.nl The generally accepted mechanism proceeds through a catalytic cycle: wikipedia.org

Oxidative Addition: A Pd(0) species reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine (cyclohexylamine) coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination: This is the key C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the product N-cyclohexyl-4-methoxyaniline and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the efficiency of the Buchwald-Hartwig reaction, with sterically hindered biaryl phosphine ligands often providing the best results. rug.nl

Table 1: Comparison of C-N Bond Formation Mechanisms
MechanismReactantsKey FeaturesCatalyst/Reagent Examples
Reductive Aminationp-Anisidine + CyclohexanoneForms an imine intermediate; requires a separate reduction step.H₂/Pd/C, NaBH₄, NaBH₃CN
Buchwald-Hartwig Amination4-Bromoanisole + CyclohexylaminePalladium-catalyzed cross-coupling; involves a catalytic cycle.Pd(OAc)₂, P(t-Bu)₃, NaOt-Bu

Exploration of Hydrogen Transfer Processes in Alkylation Reactions

A sophisticated and atom-economical approach to N-alkylation involves the use of alcohols as alkylating agents through a process known as "borrowing hydrogen" or "hydrogen autotransfer" catalysis. In the context of forming N-cyclohexyl-4-methoxyaniline, this strategy uses p-anisidine and cyclohexanol as starting materials. rsc.org

This process is typically catalyzed by transition metal complexes, such as those based on ruthenium, iridium, or nickel. rsc.orgrsc.orgacs.org The mechanism elegantly combines oxidation and reduction steps in a single catalytic cycle:

Alcohol Dehydrogenation (Hydrogen Borrowing): The metal catalyst first abstracts a hydrogen molecule from the cyclohexanol, oxidizing it in situ to cyclohexanone. The abstracted hydrogen is temporarily stored on the metal center, forming a metal-hydride species.

Condensation: The newly formed cyclohexanone then reacts with p-anisidine to form the corresponding imine intermediate, releasing a molecule of water.

Imine Hydrogenation (Hydrogen Return): The metal-hydride complex then transfers the "borrowed" hydrogen to the imine intermediate, reducing it to the final product, N-cyclohexyl-4-methoxyaniline.

This tandem reaction avoids the need for stoichiometric oxidizing and reducing agents, with water being the only byproduct. The catalyst participates in both the dehydrogenation of the alcohol and the subsequent hydrogenation of the imine.

Table 2: Catalysts Used in Borrowing Hydrogen N-Alkylation of Amines
Catalyst TypeMetal CenterTypical Reaction ConditionsReference
Homogeneous ComplexIridium (Ir)High temperature (e.g., >100°C), often base-free acs.org
Homogeneous ComplexRuthenium (Ru)Requires base (e.g., KOtBu) rsc.org
Heterogeneous CatalystCopper-Chromite110°C, with K₂CO₃
Homogeneous ComplexNickel (Ni)Additive-free conditions rsc.orgrsc.org

Role of Intermediates and Transition States in Reaction Pathways

The specific intermediates and transition states are dictated by the reaction mechanism.

In Reductive Amination, the key covalent intermediates are the hemiaminal (N-(4-methoxyphenyl)cyclohexan-1-ol) and the imine (N-(4-methoxyphenyl)cyclohexan-1-imine). nih.gov The formation of the hemiaminal is typically a rapid and reversible equilibrium. The rate-limiting step can be the acid-catalyzed dehydration of the hemiaminal to the imine. The transition state for this step involves protonation of the hydroxyl group, making it a good leaving group (water).

In Borrowing Hydrogen Catalysis, the reaction proceeds through a series of organometallic intermediates. Mechanistic studies, combining experiments and computational methods on iridium-catalyzed systems, have identified an iridium-hydride species containing the amine substrate as the catalyst's resting state. acs.org The catalytic cycle involves the formation of an alkoxide complex upon coordination of cyclohexanol, followed by β-hydride elimination to release cyclohexanone and form the dihydride complex. After imine formation, the imine coordinates to the metal center, undergoes insertion into the metal-hydride bond, and subsequent reductive elimination releases the final N-cyclohexyl-4-methoxyaniline product.

Kinetic and Thermodynamic Aspects of N-Cyclohexyl-4-methoxyaniline Formation

The rate and favorability of N-cyclohexyl-4-methoxyaniline formation depend significantly on the chosen synthetic route and reaction conditions.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise atomic arrangement of N-cyclohexyl-4-methoxyaniline hydrochloride. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the methoxy (B1213986), aromatic, and cyclohexyl protons, as well as the protonated amine.

Aromatic Region: The protons on the 4-methoxyphenyl (B3050149) ring are expected to appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring (an AA'BB' system). The protons ortho to the electron-donating methoxy group would be shielded and appear upfield (closer to 6.8-7.0 ppm), while the protons ortho to the electron-withdrawing ammonium (B1175870) group would be deshielded and appear further downfield (around 7.2-7.4 ppm).

Methoxy Group: A sharp singlet corresponding to the three equivalent protons of the methoxy (-OCH₃) group is expected around 3.7-3.8 ppm. chemicalbook.com

Cyclohexyl Group: The cyclohexyl protons would produce a series of complex, overlapping multiplets in the aliphatic region (approximately 1.0-2.2 ppm). The single proton on the carbon directly attached to the nitrogen (the methine proton, N-CH) would be the most deshielded of this group, likely appearing as a multiplet around 3.5-4.0 ppm.

Ammonium Protons: Due to the hydrochloride salt formation, the nitrogen atom is protonated (-N⁺H₂-). These two protons are expected to produce a broad singlet at a significantly downfield chemical shift (potentially > 8.0 ppm). The exact position and broadness of this peak are highly dependent on factors such as solvent, concentration, and temperature. chemistryconnected.comresearchgate.net These protons may exhibit coupling to the adjacent methine proton of the cyclohexyl ring.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Predicted data based on analogous compounds.

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Cyclohexyl CH₂1.0 - 2.2Multiplet (m)10H
Cyclohexyl N-CH3.5 - 4.0Multiplet (m)1H
Methoxy (-OCH₃)3.7 - 3.8Singlet (s)3H
Aromatic (ortho to -OCH₃)6.8 - 7.0Doublet (d)2H
Aromatic (ortho to -N⁺H₂)7.2 - 7.4Doublet (d)2H
Ammonium (-N⁺H₂)> 8.0Broad Singlet (br s)2H

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are predicted due to molecular symmetry.

Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon bearing the methoxy group (C-O) would appear around 155-160 ppm. The carbon attached to the nitrogen (C-N) would be found around 135-140 ppm. The two sets of equivalent aromatic CH carbons would resonate in the typical aromatic region of 115-130 ppm.

Cyclohexyl Carbons: The cyclohexyl ring should exhibit four signals due to its plane of symmetry: one for the carbon attached to nitrogen (C1'), one for the carbon at the opposite side (C4'), and two for the remaining equivalent pairs (C2'/C6' and C3'/C5'). The C1' carbon, being directly attached to the electronegative nitrogen, would be the most downfield of this group, expected around 50-55 ppm. spectrabase.com The other cyclohexyl carbons would appear further upfield, between 24 and 35 ppm. chemicalbook.com

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will produce a signal around 55 ppm. chemicalbook.com

Protonation of the amine to form the hydrochloride salt generally causes a deshielding (downfield shift) effect on the alpha and beta carbons, a phenomenon that would be most pronounced for the C-N aromatic carbon and the C1' cyclohexyl carbon. chemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds.

Carbon AtomExpected Chemical Shift (ppm)
Cyclohexyl C3'/C5'~24
Cyclohexyl C4'~25
Cyclohexyl C2'/C6'~33
Cyclohexyl C1' (N-CH)50 - 55
Methoxy (-OCH₃)~55
Aromatic CH (ortho to -OCH₃)~115
Aromatic CH (ortho to -N⁺H₂)~125
Aromatic C-N135 - 140
Aromatic C-O155 - 160

Two-dimensional (2D) NMR experiments are invaluable for confirming assignments and probing the molecule's spatial arrangement.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. It would be instrumental in tracing the connectivity within the cyclohexyl ring, showing correlations from the N-CH proton to its neighbors, and sequentially around the ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached. It would definitively link each proton signal in the cyclohexyl and aromatic regions to its corresponding carbon atom, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This technique could be used to determine the preferred conformation of the cyclohexyl ring (e.g., chair) and the orientation (axial vs. equatorial) of the N-substituent. It could also show spatial proximity between the N-CH proton of the cyclohexyl ring and the ortho-protons of the aromatic ring, providing insight into the rotational dynamics around the C-N bond.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)

The FT-IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the most telling feature is the evidence of the ammonium salt.

N⁺-H Vibrations: The most characteristic absorption for a secondary amine salt is a very broad and strong band for the N⁺-H stretching vibrations, typically appearing in the 2400-2800 cm⁻¹ range. This broadness is a result of extensive hydrogen bonding.

C-H Stretching: Sharp peaks between 2850 and 3000 cm⁻¹ correspond to the symmetric and asymmetric C-H stretching of the sp³-hybridized carbons in the cyclohexyl ring. Weaker absorptions above 3000 cm⁻¹ are attributable to the C-H stretching of the sp²-hybridized carbons of the aromatic ring.

Aromatic C=C Stretching: Medium to strong absorptions in the 1500-1620 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

C-O Stretching: A strong, distinct peak corresponding to the asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group) is expected around 1250 cm⁻¹. jmaterenvironsci.com

Table 3: Expected FT-IR Absorption Bands for this compound Predicted data based on analogous compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N⁺-H Stretch (Ammonium)2400 - 2800Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2950Strong
Aromatic C=C Stretch1500 - 1620Medium-Strong
C-O-C Asymmetric Stretch~1250Strong

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and provides structural information through analysis of fragmentation patterns. In a typical electron ionization (EI) experiment, the hydrochloride salt would thermally decompose to hydrochloric acid and the free base, N-cyclohexyl-4-methoxyaniline (C₁₃H₁₉NO). The resulting spectrum would be that of the free base.

Molecular Ion Peak: The free base has a molecular weight of 205.30 g/mol . Therefore, the molecular ion peak (M⁺•) is expected at a mass-to-charge ratio (m/z) of 205.

Major Fragmentation Pathways: The fragmentation is likely to be dominated by cleavage of the bonds adjacent to the nitrogen atom.

Alpha-Cleavage: Cleavage of the N-cyclohexyl bond can result in the loss of a cyclohexyl radical to give a fragment at m/z 122, or loss of the 4-methoxyphenylamino radical to give a cyclohexyl cation fragment at m/z 83.

Loss of Methoxy Group: Loss of a methyl radical (•CH₃) from the methoxy group would yield a fragment at m/z 190 (M-15).

Loss of Anisole (B1667542) Moiety: Cleavage can also occur within the aromatic portion, though this is typically less favored.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the aromatic chromophore.

The spectrum of this compound is expected to be dominated by π→π* transitions within the substituted benzene ring. In its free base form, the lone pair on the nitrogen atom can participate in resonance with the aromatic ring, acting as a strong auxochrome. However, in the hydrochloride salt, this lone pair is protonated, which significantly alters the electronic structure.

This protonation is expected to cause a hypsochromic (blue) shift in the absorption maxima compared to the free base. researchgate.net The spectrum is anticipated to show two main absorption bands, similar to anisole itself, likely appearing around 220-230 nm and 270-280 nm. The loss of conjugation from the nitrogen lone pair reduces the wavelength of the main absorption bands.


Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be essential for elucidating the precise solid-state structure of this compound. Such an analysis would reveal the crystal lattice parameters, the symmetry of the crystal, and the exact positions of all atoms in the molecule.

Crystal System and Space Group Analysis

Without experimental data, the crystal system and space group for this compound cannot be determined. The crystal system describes the symmetry of the unit cell, the basic repeating unit of the crystal lattice. Common crystal systems include triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry elements within the crystal structure.

For comparison, a related compound, 4-methoxyanilinium (B12549976) chloride, has been reported to crystallize in the monoclinic space group P21/c. researchgate.net This information, however, cannot be directly extrapolated to this compound due to the presence of the bulky cyclohexyl group, which would significantly influence the crystal packing.

Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding, Van der Waals Forces)

In addition to hydrogen bonding, van der Waals forces would also be significant in the crystal packing. The cyclohexyl and methoxyphenyl groups provide substantial surface area for these weaker, non-directional interactions. The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse van der Waals forces would dictate the final packing arrangement of the molecules in the crystal lattice.

Conformational Analysis in the Crystalline State

The conformation of the N-cyclohexyl-4-methoxyaniline cation in the solid state would be of considerable interest. Key conformational features would include the orientation of the cyclohexyl ring relative to the methoxyphenyl group and the torsion angles defining the geometry around the nitrogen atom. The cyclohexyl ring itself typically adopts a stable chair conformation. The specific conformation adopted in the crystalline state would be a result of minimizing intramolecular steric strain while maximizing favorable intermolecular interactions within the crystal lattice. A single-crystal X-ray diffraction study would provide precise measurements of all bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the solid phase.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry Optimization and Energetic Profiles

A foundational step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For N-cyclohexyl-4-methoxyaniline hydrochloride, this would involve calculating key bond lengths, bond angles, and dihedral angles for the cyclohexyl, methoxy (B1213986), and aniline (B41778) components. Energetic profiles, such as rotational barriers around key single bonds (e.g., the C-N bond), would reveal the energy costs associated with conformational changes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. beilstein-journals.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A small gap typically suggests high reactivity. nih.gov Analysis for this compound would involve mapping the spatial distribution of these orbitals to predict sites susceptible to electrophilic and nucleophilic attack and calculating their energy levels.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, lone pairs, and bonds. hakon-art.comscirp.org It is particularly useful for quantifying delocalization effects, such as hyperconjugation. This analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. For the target molecule, NBO analysis would quantify the stabilizing interactions, for instance, between the nitrogen lone pair and antibonding orbitals in the cyclohexyl or phenyl rings, providing insight into the electronic delocalization that influences the molecule's structure and reactivity.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations identify stable energy minima, Molecular Dynamics (MD) simulations explore the full conformational landscape of a molecule by simulating the motion of atoms over time. This technique provides a dynamic picture of how the molecule behaves, including the flexibility of the cyclohexyl ring (e.g., chair-boat interconversions) and the rotational freedom of the methoxy and cyclohexyl groups. The simulation would reveal the most populated conformations in a given environment (e.g., in a solvent) and the pathways for transitioning between them.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties. For this compound, DFT calculations could predict its infrared (IR) vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and UV-Vis electronic absorption spectra. These predicted spectra are invaluable for interpreting experimental data, helping to assign specific spectral peaks to corresponding molecular motions or electronic transitions. A strong correlation between predicted and experimental spectra would validate the accuracy of the computational model used.

Reactivity Descriptors and Global Reactivity Predictions

Until dedicated computational studies on this compound are performed and published, these detailed analyses remain speculative. The scientific community awaits such research to fully characterize the molecular properties of this compound.

The scientific literature readily available through public search domains does not appear to contain theoretical and computational chemistry studies focused on the reaction pathways, transition state energies, or mechanistic analyses of this particular compound. While general methodologies for computational chemistry and studies on analogous but different molecules exist, applying that information would fall outside the strict, specified scope of this article.

Therefore, section 5.5, "Computational Studies on Reaction Mechanisms and Transition States," cannot be populated with the detailed research findings and data tables as requested, due to the absence of specific studies on this compound in the available resources.

Applications in Advanced Organic Synthesis and Materials Chemistry

N-Cyclohexyl-4-methoxyaniline Hydrochloride as a Precursor for Complex Organic Molecules

The reactivity of the aniline (B41778) moiety, combined with the modifying effects of its substituents, makes N-cyclohexyl-4-methoxyaniline a key starting material for creating more intricate molecular architectures. The nitrogen atom and the activated aromatic ring are primary sites for synthetic transformations.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds, with some estimates suggesting they are present in over 85% of all such molecules. nih.govrsc.org Analysis of FDA-approved pharmaceuticals shows that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting the importance of synthetic precursors for their construction. openmedicinalchemistryjournal.com

This compound serves as a valuable scaffold for building these ring systems. The parent compound, 4-methoxyaniline (p-anisidine), is known to participate in multi-component reactions to generate complex heterocyclic structures like quinolines. sigmaaldrich.com For instance, it can be used in Povarov reactions with aldehydes and alkenes to yield substituted quinolines. sigmaaldrich.com By analogy, the N-cyclohexyl derivative can be employed in similar cyclization strategies, where the secondary amine participates in the formation of the new heterocyclic ring. The presence of the cyclohexyl group can influence the stereochemical outcome of these reactions and modify the physical properties, such as solubility, of the final products.

The aromatic amine structure of N-cyclohexyl-4-methoxyaniline makes it a suitable intermediate for the synthesis of dyes and other functional organic materials. nih.gov The primary amino group in aniline derivatives is readily converted into a diazonium salt, which can then undergo azo coupling reactions with electron-rich coupling partners to form intensely colored azo dyes. The 4-methoxy group, being an electron-donating group, acts as a powerful auxochrome, helping to modify and deepen the color of the resulting dye.

Furthermore, this compound can be incorporated as a building block into larger π-conjugated systems designed for applications in organic electronics. nih.gov The electronic properties of the methoxy-substituted ring and the solubility-enhancing and packing-modifying characteristics of the cyclohexyl group are advantageous in designing materials for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). nih.govrsc.org The cyclohexyl substituent, in particular, can disrupt excessive π-stacking, which is often crucial for tuning the solid-state properties and processability of functional materials. rsc.org

Role in Organocatalysis and Ligand Design

The structural features of this compound make it an attractive platform for the development of sophisticated catalysts and ligands used in transition-metal-catalyzed reactions.

The compound is a logical precursor for a class of powerful organocatalysts known as N-heterocyclic carbenes (NHCs). nih.gov The synthesis of an NHC catalyst often begins with an amine, which is used to construct a heterocyclic precursor salt (e.g., an imidazolium (B1220033) salt). In this case, N-cyclohexyl-4-methoxyaniline could be used to synthesize an unsymmetrical imidazolium salt, which, upon deprotonation, would yield an NHC. The substituents on the nitrogen atoms of the NHC, known as the "wingtip" groups, are critical for its catalytic activity. The bulky N-cyclohexyl group would provide significant steric shielding around the active carbene center, while the 4-methoxyphenyl (B3050149) group would modulate the electronic properties of the catalyst. nih.gov

N-heterocyclic carbenes derived from this aniline are potent ligands for transition metals. nih.gov The strong σ-donating character of NHCs leads to the formation of highly stable metal complexes. The properties of the N-cyclohexyl-4-methoxyaniline-derived ligand can be finely tuned:

Steric Properties : The large and conformationally flexible cyclohexyl group provides significant steric bulk, which can create a well-defined catalytic pocket around the metal center. This steric hindrance can control substrate approach, enhance selectivity, and stabilize the metallic center. nih.gov

Electronic Properties : The 4-methoxyphenyl group has a pronounced electronic influence. The methoxy (B1213986) group is electron-donating, which increases the electron density on the NHC ring and enhances its σ-donating ability. nih.gov This strengthens the metal-ligand bond, leading to more stable and often more active catalysts. nih.gov

This combination of tunable steric and electronic features makes ligands derived from N-cyclohexyl-4-methoxyaniline valuable for a range of metal-catalyzed cross-coupling reactions. nih.gov

Contribution to the Study of Substituent Effects on Amine Properties

This compound is an ideal model compound for investigating how different types of substituents—aliphatic vs. aromatic, and electron-donating vs. sterically bulky—collectively influence the fundamental properties of an amine.

The properties of aniline are significantly altered by substituents on the aromatic ring or the nitrogen atom. researchgate.net The methoxy and cyclohexyl groups in this compound exert distinct and measurable effects.

Electronic Effect of the 4-Methoxy Group : As a para-substituted electron-donating group, the methoxy substituent increases the electron density on the nitrogen atom through resonance. This has several consequences, as established by studies on substituted anilines:

Increased Basicity : The higher electron density on the nitrogen makes the lone pair more available for protonation, resulting in a higher pKa compared to unsubstituted aniline. researchgate.netsemanticscholar.org

Geometric Changes : Electron-donating groups tend to increase the C-N bond length and alter the pyramidalization angle at the nitrogen atom. researchgate.netsemanticscholar.org

The interplay of these effects is summarized in the table below.

SubstituentTypePrimary EffectImpact on Molecular Properties
4-Methoxy Electron-Donating (Resonance)ElectronicIncreases electron density on nitrogen, raises pKa (basicity), modifies C-N bond length. researchgate.netsemanticscholar.org
N-Cyclohexyl Bulky Alkyl GroupSteric & Electronic (Inductive)Provides steric hindrance around nitrogen, influences reaction selectivity, enhances solubility, and affects solid-state packing. rsc.org

By studying this molecule, researchers can gain a deeper understanding of how to rationally design molecules with specific chemical and physical properties by choosing appropriate substituents.

Integration into Continuous Flow Synthesis Methodologies

The adoption of continuous flow chemistry in the synthesis of fine chemicals and active pharmaceutical ingredients has been driven by its numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and amenability to automation. While specific research detailing the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the synthesis of structurally similar N-alkylated anilines has been successfully demonstrated using this technology. The key chemical transformations involved in the synthesis of N-cyclohexyl-4-methoxyaniline, primarily reductive amination, are well-suited for adaptation to flow methodologies.

The primary route for the synthesis of N-cyclohexyl-4-methoxyaniline involves the reductive amination of 4-methoxyaniline (p-anisidine) with cyclohexanone (B45756). This transformation is a cornerstone of amine synthesis and has been the subject of investigation in continuous flow systems. In a typical flow setup for reductive amination, streams of the aniline, the ketone, and a reducing agent are continuously pumped and mixed, then passed through a heated reactor coil or a packed-bed reactor containing a catalyst. wikipedia.org

The advantages of performing such a synthesis in a continuous flow reactor include:

Enhanced Safety: Reductive aminations can be exothermic, and the use of certain reducing agents may pose safety risks on a large scale in batch reactors. Continuous flow reactors, with their small reaction volumes and superior heat exchange capabilities, mitigate these risks.

Improved Efficiency and Selectivity: The precise control over stoichiometry, residence time, and temperature in a flow system can lead to higher yields and selectivities, minimizing the formation of byproducts. nih.gov

Facilitated Scale-up: Scaling up a continuous flow process is often more straightforward than a batch process, as it typically involves running the system for a longer duration or using parallel reactor lines, rather than redesigning a large-scale reactor.

Several studies have demonstrated the feasibility of continuous flow reductive amination for the synthesis of various N-alkylated anilines. For instance, the synthesis of secondary amines via reductive amination of aldehydes with nitroarenes over supported copper catalysts has been successfully implemented in a flow reactor. nih.gov This highlights the potential for adapting similar catalytic systems for the synthesis of N-cyclohexyl-4-methoxyaniline.

A hypothetical continuous flow process for the synthesis of N-cyclohexyl-4-methoxyaniline could involve the following steps:

Reaction Stream Preparation: Separate solutions of 4-methoxyaniline in a suitable solvent (e.g., methanol, THF) and cyclohexanone are prepared. A third stream containing a reducing agent, such as sodium borohydride (B1222165) or a safer alternative like polymethylhydrosiloxane, would also be prepared.

Mixing and Reaction: The reactant streams are continuously pumped and combined in a micromixer before entering a heated reactor coil. The residence time in the reactor would be optimized to ensure complete conversion.

In-line Quenching and Workup: The product stream exiting the reactor could be passed through an in-line quenching unit to deactivate any remaining reducing agent, followed by a liquid-liquid extraction module for initial purification. beilstein-journals.org

Purification and Isolation: The purified organic stream could then be subjected to a continuous crystallization or distillation process to isolate the final product. The hydrochloride salt can be formed in a subsequent step by introducing a stream of hydrochloric acid.

The following interactive data table illustrates typical reaction parameters that could be explored for the continuous flow reductive amination of 4-methoxyaniline with cyclohexanone, based on analogous reactions reported in the literature.

ParameterValue RangeSignificance
Temperature (°C) 25 - 150Influences reaction kinetics and selectivity.
Pressure (bar) 1 - 10Can be used to maintain solvent in the liquid phase at elevated temperatures.
Residence Time (min) 1 - 30Determines the extent of reaction conversion.
Catalyst Pd/C, Pt/C, Raney NiHeterogeneous catalysts are ideal for packed-bed reactors in flow systems.
Reducing Agent H₂, NaBH₄, NaBH₃CNChoice of reducing agent impacts safety and reaction conditions.
Solvent Methanol, Ethanol, THFAffects solubility of reactants and catalyst performance.

While a dedicated continuous flow synthesis for this compound has not been explicitly detailed, the wealth of research on continuous reductive amination and N-alkylation of anilines provides a strong foundation for its development. researchgate.netorganic-chemistry.org The adaptation of these established methodologies would likely lead to a more efficient, safer, and scalable manufacturing process for this important chemical compound.

Future Research Avenues and Potential Impact

Development of Novel and Sustainable Synthetic Routes

Future research is anticipated to focus on developing more efficient and environmentally benign methods for the synthesis of N-cyclohexyl-4-methoxyaniline and its hydrochloride salt. Traditional methods for producing substituted anilines can sometimes involve harsh reaction conditions or the use of hazardous materials.

One promising avenue is the exploration of catalytic systems that can facilitate the synthesis under milder conditions. For instance, the use of heterogeneous catalysts could simplify product purification and catalyst recycling, contributing to a more sustainable process. Research into one-pot synthesis methodologies, where multiple reaction steps are combined without isolating intermediates, could also significantly improve efficiency and reduce waste. A notable development in this area is the palladium-catalyzed reductive coupling of nitroarenes with phenols, which has been shown to produce N-cyclohexylanilines. thieme-connect.com Another approach involves the N-alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts. rsc.org Furthermore, ruthenium nanoparticles have been effectively used as catalysts for the alkylation of amines with alcohols in water, representing a greener alternative. rsc.org

The development of synthetic routes using renewable starting materials and greener solvents will be a key aspect of future research. This aligns with the growing emphasis on sustainable chemistry in both academic and industrial settings. A move towards greener synthesis of substituted anilines is already underway, with methods being developed to avoid hazardous reagents and reduce the generation of byproducts. nih.govresearchgate.netnih.govsphinxsai.com

Exploration of New Chemical Transformations

The chemical structure of N-cyclohexyl-4-methoxyaniline hydrochloride, featuring a secondary amine, a methoxy-substituted aromatic ring, and a cyclohexane (B81311) moiety, offers multiple sites for further chemical transformations. Future research will likely explore the reactivity of this compound to generate novel molecules with potentially useful properties.

Investigations could focus on reactions that modify the aromatic ring, such as electrophilic aromatic substitution, to introduce new functional groups. The nitrogen atom of the amine could also be a focal point for derivatization, leading to the formation of amides, sulfonamides, or other nitrogen-containing functional groups. The cyclohexane ring, while generally less reactive, could also be functionalized through various C-H activation strategies, a rapidly advancing area of organic chemistry.

Furthermore, the use of N-cyclohexyl-4-methoxyaniline as a building block in the synthesis of more complex molecular architectures, such as heterocyclic compounds, is a plausible area of exploration. lookchem.com For example, substituted anilines are key intermediates in the synthesis of quinazolines, a class of compounds with a wide range of biological activities. beilstein-journals.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound, advanced computational modeling could provide valuable insights into its behavior and potential applications.

Furthermore, computational models can be developed to predict the potential biological activity or material properties of derivatives of N-cyclohexyl-4-methoxyaniline. By creating quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, researchers can screen virtual libraries of related compounds to identify promising candidates for synthesis and testing. nih.govtandfonline.com Such predictive models have been successfully applied to other substituted anilines to forecast their metabolic fate. nih.govtandfonline.com Computational tools are also being used to explore bioisosteric replacements for the aniline (B41778) group in drug-like compounds to optimize their pharmacological profiles. cresset-group.com

Emerging Applications in Specialized Chemical Fields

While the current applications of this compound are not extensively documented, its structural motifs suggest potential utility in several specialized chemical fields. Future research is expected to uncover and develop these potential applications.

In materials science, aniline derivatives are used in the synthesis of polymers and other materials with specific electronic or optical properties. The unique combination of a cyclohexyl and a methoxyphenyl group in N-cyclohexyl-4-methoxyaniline could lead to materials with interesting characteristics, such as altered solubility, thermal stability, or charge-transport properties.

In medicinal chemistry, the substituted aniline scaffold is present in many bioactive compounds. evitachem.com Future studies could explore the potential of this compound and its derivatives as intermediates in the synthesis of new therapeutic agents. lookchem.com The lipophilicity and electronic properties of the molecule can be fine-tuned through chemical modification, which is a key aspect of drug design. nih.gov

The compound may also find use as an intermediate in the synthesis of dyes, agrochemicals, or other specialty chemicals. Its application as a chemical reagent in organic synthesis is another area ripe for exploration. lookchem.com

Contribution to Green Chemistry Principles

Future research on this compound will likely be guided by the principles of green chemistry, aiming to minimize the environmental impact of chemical processes. This includes the development of sustainable synthetic routes, as discussed earlier, as well as a thorough evaluation of the compound's environmental fate and toxicology.

Studies on the biodegradability of this compound and its potential for bioaccumulation will be important in assessing its environmental footprint. The development of analytical methods for its detection in environmental samples may also be necessary.

Moreover, the exploration of this compound's potential as a catalyst or a component in more environmentally friendly chemical processes could be a significant contribution to green chemistry. For example, if it or its derivatives can be used to replace more hazardous substances in existing applications, it would represent a positive step towards safer and more sustainable chemical practices. The broader move towards greener aniline production is an active area of research. chemistryworld.com

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-4-methoxyaniline hydrochloride, and what reaction conditions optimize yield?

The compound is synthesized via nucleophilic substitution between p-anisidine and cyclohexanol under acidic conditions. A reported method achieves 89% yield using column chromatography for purification, with reaction progress monitored by TLC. Key parameters include stoichiometric control of cyclohexanol (2 equivalents) and neutralization of HCl byproducts using a base. Structural confirmation is performed via 1H^1H NMR (e.g., δ = 3.75 ppm for methoxy protons) and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy : To confirm methoxy (δ ~3.75 ppm) and cyclohexyl proton environments (δ 1.09–1.94 ppm) .
  • HPLC : For purity assessment (>95% typical for research-grade material) .
  • X-ray crystallography : For resolving crystal structures of related hydrochloride salts (e.g., 4-methoxyanilinium chloride, P21_1/c space group) .

Q. How does the hydrochloride salt form influence solubility and stability?

The hydrochloride salt enhances aqueous solubility compared to the free base, critical for biological assays. Stability tests under varying pH (e.g., 2–9) and temperatures (4°C vs. room temperature) are recommended to assess degradation profiles. Storage in desiccated, low-light conditions is advised .

Advanced Research Questions

Q. What strategies mitigate side-product formation during synthesis, such as incomplete cyclohexyl substitution?

Side products like unreacted p-anisidine or over-alkylated derivatives can arise. Strategies include:

  • Reaction monitoring : Use GC-MS or in-situ IR to track intermediate formation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve substitution efficiency over nonpolar alternatives .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) may accelerate cyclohexanol activation .

Q. How can structural contradictions in NMR data between studies be resolved?

Discrepancies in chemical shifts (e.g., cyclohexyl protons) may stem from solvent polarity or salt hydration. Comparative analysis using deuterated solvents (CDCl3_3 vs. D2_2O) and variable-temperature NMR can clarify conformational dynamics .

Q. What computational methods predict the compound’s reactivity in novel reactions (e.g., Pd-catalyzed couplings)?

Density Functional Theory (DFT) simulations model electron density distribution, highlighting the methoxy group’s electron-donating effects on aromatic ring reactivity. Molecular docking studies further predict interactions with catalytic palladium centers in cross-coupling reactions .

Q. How do impurities like N,N-dimethyl variants form, and what chromatographic methods separate them?

Impurities arise from over-alkylation or residual dimethylamine in reagents. Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) effectively separates these species. Mass spectrometry (HRMS-ESI) distinguishes molecular ion peaks (e.g., [M+H]+^+ at m/z 323.1887) .

Q. What safety protocols are critical for handling hydrochloride salts in aqueous solutions?

  • Ventilation : Prevent HCl vapor inhalation using fume hoods.
  • PPE : Acid-resistant gloves and goggles.
  • Spill management : Neutralize with sodium bicarbonate .

Q. How can conflicting bioactivity data across studies (e.g., receptor binding vs. enzyme inhibition) be reconciled?

Methodological variations (e.g., assay pH, salt concentration) may alter results. Standardize protocols using reference compounds (e.g., 4-methoxybenzyl-ethylamine hydrochloride) as internal controls. Dose-response curves across multiple replicates reduce variability .

Q. What are the limitations of current synthetic routes for scaling to gram-scale production?

Challenges include:

  • Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization (ethanol/water).
  • Exothermic reactions : Use jacketed reactors for temperature control during HCl neutralization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.